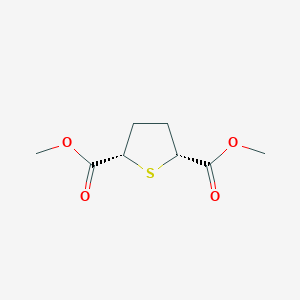
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Overview
Description
J-2156 is a highly potent and selective agonist of the somatostatin receptor type 4 (SST4 receptor). It has been extensively studied for its potential therapeutic applications, particularly in the relief of mechanical allodynia and mechanical hyperalgesia in various animal models . The compound exhibits nanomolar affinity for the human and rat SST4 receptors, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
It is classified as a harmala alkaloid , a group of compounds known to inhibit the enzyme monoamine oxidase type A (MAO-A) .
Mode of Action
Based on its classification as a harmala alkaloid , it can be inferred that it may act as a competitive selective inhibitor of MAO-A . This means it likely binds to the active site of the enzyme, preventing it from interacting with its usual substrates and thus inhibiting its function.
Biochemical Pathways
Inhibition of mao-a can lead to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have various downstream effects on mood, anxiety, and other neurological functions .
Pharmacokinetics
As a harmala alkaloid , it may share similar pharmacokinetic properties with other compounds in this class.
Result of Action
As a potential mao-a inhibitor , it could lead to increased levels of monoamine neurotransmitters in the brain, potentially affecting mood and other neurological functions.
Action Environment
It is soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol , which could potentially influence its bioavailability and stability.
Biochemical Analysis
Biochemical Properties
As a harmala alkaloid, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of J-2156 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency for the SST4 receptor. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of J-2156 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and reproducibility. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: J-2156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Scientific Research Applications
J-2156 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of SST4 receptor agonists.
Biology: Investigated for its role in modulating pain pathways and sensory neuron functions.
Medicine: Explored for its potential therapeutic applications in treating conditions such as painful diabetic neuropathy and cancer-induced bone pain.
Industry: Utilized in the development of novel analgesic drugs targeting the SST4 receptor .
Comparison with Similar Compounds
NNC 26-9100: Another SST4 receptor agonist with similar binding affinity.
Somatostatin-14 and Somatostatin-28: Endogenous ligands for the SST4 receptor.
Novel Pyrrolo-Pyrimidine Molecules: Recently developed SST4 receptor agonists with potent antinociceptive effects.
Uniqueness of J-2156: J-2156 stands out due to its high potency and selectivity for the SST4 receptor. It exhibits greater efficacy in preclinical models of pain compared to other SST4 receptor agonists, making it a valuable tool in pain research and drug development .
Properties
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002887 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82789-18-2 | |
| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82789-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid in the context of these papers?
A1: Both papers [, ] utilize computational methods ("in-silico studies") to investigate the potential of novel derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid as HIV-1 reverse transcriptase inhibitors. The research focuses on "de novo" design, meaning they are computationally designing and analyzing new derivatives of this compound. The goal is to identify derivatives with potentially improved activity against HIV-1 reverse transcriptase compared to existing inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)



